molecular formula C15H14N4 B11865915 2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)- CAS No. 55096-84-9

2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)-

Cat. No.: B11865915
CAS No.: 55096-84-9
M. Wt: 250.30 g/mol
InChI Key: OOADONIMSXONCE-UHFFFAOYSA-N
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Description

6-METHYL-5-(NAPHTHALEN-1-YL)PYRIMIDINE-2,4-DIAMINE is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-5-(NAPHTHALEN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-c

Biological Activity

2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)- is a heterocyclic organic compound characterized by a pyrimidine ring with two amine groups and a naphthyl substituent. This unique structure enhances its potential biological activity, particularly in medicinal chemistry. Recent studies have focused on its interactions with various biological targets, including enzymes involved in immune responses and parasitic infections.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
CAS Number 55096-84-9
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name 2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)-

The presence of the naphthyl group increases lipophilicity, which is beneficial for cellular uptake and interaction with biological membranes.

Inhibition of Enzymatic Pathways

Research has shown that derivatives of 2,4-pyrimidinediamine exhibit inhibitory activity against various enzymes. Notably, studies have focused on their role as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite.

In a study assessing a series of pyrimidine derivatives, it was found that certain analogues demonstrated significant inhibitory activity against both wild-type and mutant forms of PfDHFR:

CompoundKi (nM) Wild-TypeKi (nM) Quadruple Mutant
2,4-Pyrimidinediamine1.313
Other Analogues243208

These findings indicate that modifications to the pyrimidine structure can enhance binding affinity to the target enzyme, suggesting pathways for the development of more effective antimalarial agents .

Anticancer Activity

The biological activity of this compound also extends to anticancer research. Pyrimidine derivatives are known to inhibit DNA synthesis in cancer cells. For instance, structural analogues have been shown to possess cytotoxic properties against various cancer cell lines by interfering with nucleic acid metabolism.

The mechanism by which 2,4-pyrimidinediamine exerts its biological effects primarily involves binding to specific enzymes or receptors. The binding interactions are often characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the active sites of target proteins. Molecular docking studies have predicted strong binding affinities for several derivatives of this compound .

Case Studies

  • Antimalarial Activity : A study synthesized several pyrimidine derivatives and tested their efficacy against P. falciparum. The most potent compounds showed IC50 values ranging from 0.4 to 28 μM in whole-cell assays, indicating potential for further development as antimalarial agents .
  • Cytotoxicity in Cancer Cells : Another investigation revealed that certain analogues exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 10 μM. These results highlight the potential application of these compounds in cancer therapy .

Properties

CAS No.

55096-84-9

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

6-methyl-5-naphthalen-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H14N4/c1-9-13(14(16)19-15(17)18-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H4,16,17,18,19)

InChI Key

OOADONIMSXONCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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